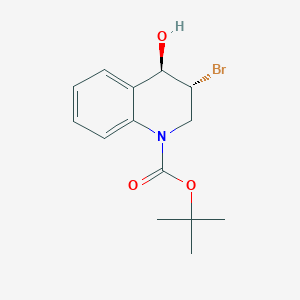
Tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is likely to be a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a bromo group, a hydroxy group, and a tert-butyl ester group attached to the quinoline structure .
Molecular Structure Analysis
The molecular structure would be based on the quinoline structure, with the bromo and hydroxy groups likely attached at the 3rd and 4th positions respectively . The tert-butyl ester would be attached at the 1-carboxylate position .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of bromo compounds, hydroxy compounds, and esters . For example, the bromo group could be replaced by nucleophilic substitution, the hydroxy group could be involved in condensation reactions, and the ester group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure . Factors such as the presence and position of the bromo, hydroxy, and tert-butyl ester groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
- The tert-butyl group is widely used in chemical reactions. Its steric hindrance influences reaction pathways, selectivity, and yields. Researchers employ it as a protecting group, directing group, or as part of a key intermediate in synthetic processes .
- tert-Butanesulfinamide, which contains a tert-butyl group, has gained prominence in asymmetric synthesis. It serves as a chiral auxiliary, enabling enantioselective transformations. Notably, it has been crucial in N-heterocycle synthesis via sulfinimines .
- tert-Butyl-substituted pyrroles have been synthesized, functionalized with ester or ketone groups at the C-3 position. These compounds exhibit interesting properties and may find applications in materials science or medicinal chemistry .
Chemical Transformations
Asymmetric Synthesis via tert-Butanesulfinamide
Tetrasubstituted Pyrroles
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-8-10(15)12(17)9-6-4-5-7-11(9)16/h4-7,10,12,17H,8H2,1-3H3/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBVHAPOPNVVQT-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C2=CC=CC=C21)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C2=CC=CC=C21)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

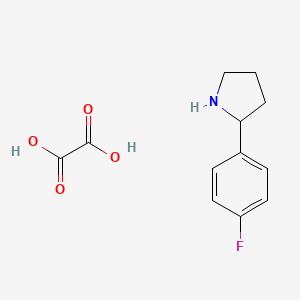

![2,4-Dimethyl 5-[2-(4-chlorobenzenesulfonyl)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2871881.png)
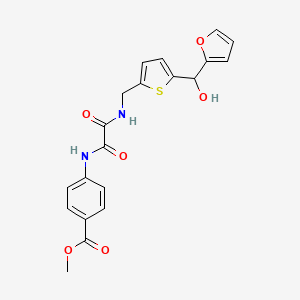
![2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2871883.png)
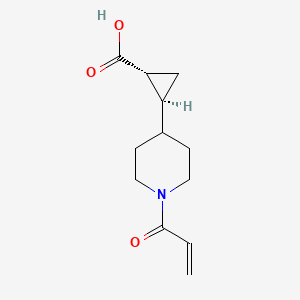

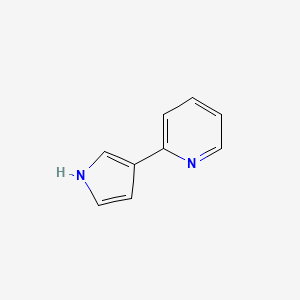

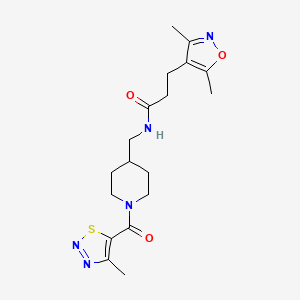
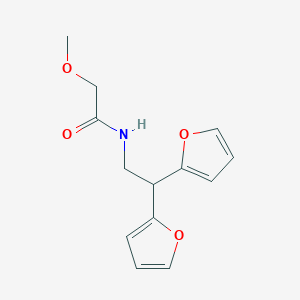
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2871893.png)

![N-[2-chloro-4-({4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2871895.png)